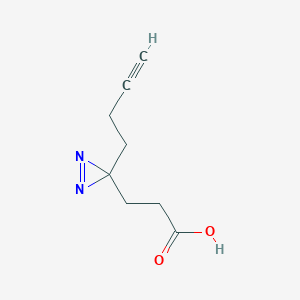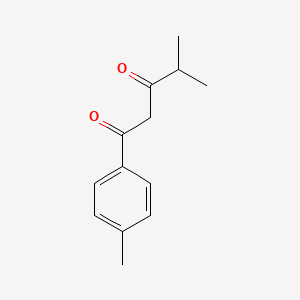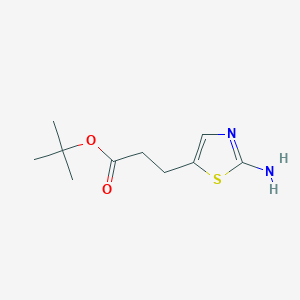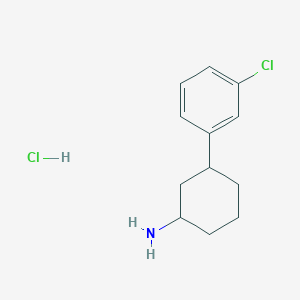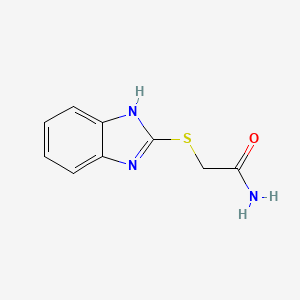
2-(1H-benzimidazol-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylsulfanyl)acetamide is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its various properties. In
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)acetamide has been used to synthesize derivatives that have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli . These derivatives also demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans .
Cytotoxic Properties
The same derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide were also tested for their in vitro cytotoxic properties using a brine shrimp bioassay . Some of these compounds showed good cytotoxic activities .
Pharmacokinetic Studies
The compound 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, also known as GMC1, has been studied for its pharmacokinetic properties . An LC-MS/MS method was developed and validated to quantify GMC1 in plasma and urine from pharmacokinetics studies in rats .
Treatment of Castration Resistant Prostate Cancer
GMC1 effectively inhibits androgen receptor function by binding directly to FKBP52 . This presents a novel mechanism for the treatment of castration resistant prostate cancer (CRPC) .
Antitumor Activity
Benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, have been used as precursors for the synthesis of new benzimidazoles with antitumor activity .
Antiprotozoal Activity
Some benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, have shown antiprotozoal activity .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMEONYAKHOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)
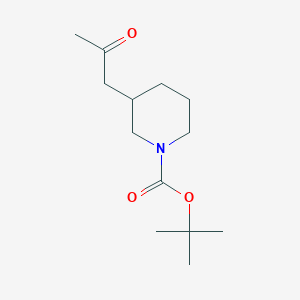
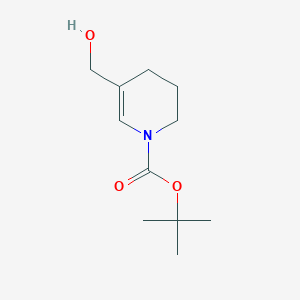
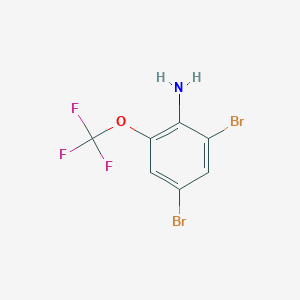

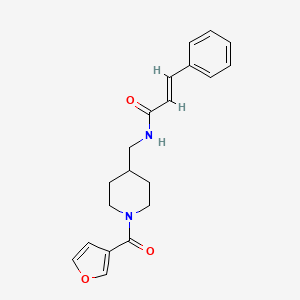
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)
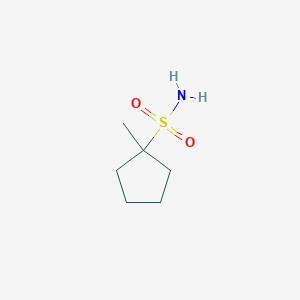
![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
